1-Chloro-4-(2-methoxyethoxy)benzene
Description
1-Chloro-4-(2-methoxyethoxy)benzene is an aromatic ether derivative with a chloro substituent at the para position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the opposing position. This compound belongs to a broader class of substituted benzenes, where functional groups influence physicochemical properties and reactivity.
The 2-methoxyethoxy group introduces both steric bulk and moderate electron-donating effects, which can modulate solubility, boiling points, and reactivity in further functionalization reactions. Such compounds are of interest in medicinal chemistry and materials science, particularly as intermediates for drug candidates or liquid crystals .
Properties
IUPAC Name |
1-chloro-4-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNUYDATKZGYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-chloro-4-(2-hydroxyethoxy)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products:
Nucleophilic Substitution: Phenolic derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-Chloro-4-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues of 1-chloro-4-(2-methoxyethoxy)benzene, highlighting structural variations and their implications:
Spectroscopic and Physical Properties
NMR Shifts :
- Methoxyethyl (-CH₂CH₂OCH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) groups produce distinct splitting patterns in ¹H NMR. For example, the methoxyethyl group in 1-chloro-4-(1-methoxyethyl)benzene shows triplet signals for CH₂ groups (δ 2.99–3.65 ppm), while the methoxyethoxy chain would display additional coupling for the ethylene oxide moiety .
- Fluorinated analogues (e.g., 1-chloro-4-(2-fluoropropyl)benzene) exhibit characteristic ¹⁹F NMR shifts near -180 ppm .
Boiling Points and Solubility :
- Ether-linked derivatives generally have higher boiling points than alkyl-substituted analogues due to polar oxygen atoms. For instance, 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene () likely has lower solubility in polar solvents compared to the methoxyethoxy derivative due to fluorophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
